molecular formula C9H10ClFO B2648018 3-(2-Chloro-5-fluorophenyl)propan-1-OL CAS No. 1000528-93-7

3-(2-Chloro-5-fluorophenyl)propan-1-OL

Cat. No.: B2648018
CAS No.: 1000528-93-7
M. Wt: 188.63
InChI Key: ACPATGAQGDJLIU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Alcohols Research

Halogenated aromatic alcohols are a class of compounds that have been extensively studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The introduction of halogen atoms into an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net The presence of both a chlorine and a fluorine atom in 3-(2-Chloro-5-fluorophenyl)propan-1-ol is particularly noteworthy. Fluorine, being the most electronegative element, can form strong bonds with carbon and can influence the acidity of nearby functional groups. Chlorine, on the other hand, can act as a bulky substituent and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in molecular recognition.

The propanol (B110389) side chain adds another layer of functionality to the molecule. The primary alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a good leaving group for nucleophilic substitution reactions. This versatility makes this compound a useful building block for the synthesis of a wide range of derivatives.

Below is a table of the computed physicochemical properties for this compound.

PropertyValue
Molecular FormulaC9H10ClFO
Molecular Weight188.63 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3
Exact Mass188.04040 g/mol
Topological Polar Surface Area20.2 Ų
Heavy Atom Count12
Complexity154

Significance in Organic Synthesis and Chemical Biology Studies (Excluding Direct Clinical Implications)

In the realm of organic synthesis, this compound serves as a versatile starting material. Its utility stems from the reactivity of both the aromatic ring and the aliphatic side chain. The chloro and fluoro substituents on the phenyl ring direct further electrophilic aromatic substitution to specific positions, allowing for the controlled synthesis of polysubstituted aromatic compounds.

The primary alcohol functional group is a key site for a variety of chemical transformations. For instance, it can be esterified to produce esters with potential applications as fragrances or plasticizers. More importantly, the alcohol can be oxidized to 3-(2-chloro-5-fluorophenyl)propanal or 3-(2-chloro-5-fluorophenyl)propanoic acid, which are themselves valuable intermediates in the synthesis of more complex molecules. Furthermore, the hydroxyl group can be converted to a tosylate or mesylate, transforming it into an excellent leaving group for SN2 reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, azides, and cyanides, at the terminal position of the side chain.

From a chemical biology perspective, this compound can be viewed as a molecular fragment that can be used in fragment-based drug discovery. The chloro-fluorophenyl motif is present in a number of biologically active compounds, and the propanol side chain provides a handle for linking this fragment to other molecular scaffolds. The specific substitution pattern of the aromatic ring can also be used to probe the steric and electronic requirements of protein binding pockets.

Overview of Existing Research Trajectories for Similar Compounds

While specific research on this compound is not extensively documented, the research trajectories of structurally similar compounds provide valuable insights into its potential areas of application. For example, compounds containing a 2-chlorophenyl or a 5-fluorophenyl moiety are common in the development of pharmaceuticals and agrochemicals. nih.gov The combination of these two groups in a single molecule is a strategy often employed to fine-tune the biological activity and pharmacokinetic properties of a lead compound.

Research on other halogenated phenylpropanol derivatives has focused on their synthesis and their use as intermediates in the preparation of more complex targets. For instance, the synthesis of various substituted phenylpropanols has been reported as part of the total synthesis of natural products or as precursors to novel therapeutic agents. google.comnih.gov The synthetic routes to these compounds often involve the reduction of the corresponding ketones or the hydroboration-oxidation of the corresponding allylbenzenes.

The table below provides a comparison of the substitution patterns of this compound with other researched halogenated aromatic alcohols.

Compound NameAromatic SubstitutionSide Chain
This compound2-Chloro, 5-FluoroPropan-1-ol
3-(2-Chlorophenyl)propan-1-ol2-ChloroPropan-1-ol
1-Chloro-3-(2,4,5-trifluorophenyl)propan-2-ol2,4,5-Trifluoro1-Chloropropan-2-ol
2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol4-Chloro, 3-Fluoro2-Amino-propan-1-ol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-5-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPATGAQGDJLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Chloro 5 Fluorophenyl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Chloro-Fluorophenylpropanol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 3-(2-chloro-5-fluorophenyl)propan-1-ol, several logical disconnections can be proposed to devise a synthetic route.

The primary disconnections for the chloro-fluorophenylpropanol scaffold are:

C-O Bond Disconnection: This involves a functional group interconversion (FGI) where the primary alcohol is converted back to a more versatile functional group, such as an aldehyde, carboxylic acid, or ester. This suggests that the alcohol can be synthesized via the reduction of these corresponding carbonyl compounds.

C(aryl)-C(alkyl) Bond Disconnection: This is a key carbon-carbon bond disconnection between the aromatic ring and the propyl side chain. This approach breaks the molecule into two main fragments: a substituted chlorofluorophenyl synthon (e.g., a nucleophilic organometallic reagent or an electrophilic halide) and a three-carbon electrophilic or nucleophilic synthon.

C-C Bond Disconnection within the Propanol (B110389) Chain: This strategy involves building the propanol chain onto the aromatic ring step-by-step, for instance, through a two-carbon and a one-carbon addition sequence.

Classical and Modern Approaches to the Synthesis of this compound

The synthesis of this compound can be accomplished through various classical and modern organic chemistry reactions. These methods range from traditional multi-step sequences to more efficient transition-metal-catalyzed cross-coupling reactions.

A common classical approach involves the reduction of a corresponding carbonyl compound. For instance, 3-(2-chloro-5-fluorophenyl)propanoic acid or its ester can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the target primary alcohol. Similarly, the reduction of 3-(2-chloro-5-fluorophenyl)propanal would also afford the desired product. An example of a related synthesis is the hydrogenation of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one using sodium borohydride (B1222165) to yield the corresponding alcohol. nih.gov

Modern synthetic methods offer more direct routes. A prominent example is the Mizoroki-Heck cross-coupling reaction. nih.gov This palladium-catalyzed reaction could couple a haloaromatic compound, such as 1-bromo-2-chloro-5-fluorobenzene, with an alkene like acrolein diethyl acetal (B89532). The resulting product can then be hydrogenated and the acetal deprotected to yield the target alcohol. nih.gov This cascade process can enhance efficiency by combining multiple steps. nih.gov

Both convergent and divergent strategies can be conceptualized for the synthesis of this molecule. researchgate.net

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into a variety of different target molecules. For example, one could synthesize 3-(2-chloro-5-fluorophenyl)propanoic acid as a key intermediate. This acid could then be reduced to the target alcohol, or it could be converted into other derivatives such as amides or esters, demonstrating the versatility of the synthetic pathway. Such multi-step syntheses often require careful planning of reaction pathways and mechanisms. youtube.comyoutube.com

The construction of the propanol chain attached to the chlorofluorophenyl moiety relies on the selection of appropriate precursors and building blocks. The choice of these starting materials is critical for the efficiency and success of the synthesis.

Key precursors for the aromatic and propanol components are summarized in the table below.

Precursor/Building BlockRole in SynthesisRelevant Reaction Type(s)
1-Bromo-2-chloro-5-fluorobenzeneAromatic electrophile providing the substituted phenyl ring.Mizoroki-Heck Coupling, Suzuki Coupling, Grignard Formation
2-Chloro-5-fluoroacetophenoneStarting material for chain extension. Can be converted to an alkene via a Wittig reaction, followed by hydroboration-oxidation to yield the primary alcohol.Wittig Reaction, Grignard Reaction, Reduction
Acrolein or its acetalA three-carbon building block used to introduce the propanal chain, which is subsequently reduced. The acetal form is used to protect the aldehyde during coupling reactions. nih.govMizoroki-Heck Coupling, Michael Addition
3-Halopropanoic acid esterA C3 building block that can be used in Friedel-Crafts acylation followed by reduction of both the ketone and the ester to form the final propanol chain.Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction
1,3-PropanediolCan be converted to 3-chloro-1-propanol, which can then act as an alkylating agent for the aromatic ring via a nucleophilic aromatic substitution or after conversion to a Grignard reagent. google.compatsnap.comWilliamson Ether Synthesis (for related ethers), Alkylation

These building blocks are employed in reactions that form new carbon-carbon bonds, establishing the core skeleton of the target molecule. The functional groups on these precursors guide the synthetic strategy and the sequence of transformations.

Achieving the specific 1-propyl-2-chloro-5-fluoro substitution pattern on the benzene (B151609) ring requires precise control over the regioselectivity of the reactions. The directing effects of the chloro and fluoro substituents are paramount. Both fluorine and chlorine are ortho-, para-directing groups for electrophilic aromatic substitution.

Synthesizing the required 2-chloro-5-fluorophenyl precursor often starts with a commercially available disubstituted benzene. For example, starting with 4-chloro-1-fluorobenzene, a nitration reaction would predominantly place the nitro group at the position ortho to the fluorine and meta to the chlorine, due to the stronger activating (or less deactivating) nature of fluorine. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, could introduce a different functional group if needed.

Alternatively, directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization. rsc.org A directing group on the ring (which could be the fluorine itself or another pre-installed group) can direct lithiation to an adjacent position. The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regiocontrol. The nature of substituents already on the ring plays a crucial role in directing where the next functional group is introduced. cornell.edu

Stereoselective Synthesis of Enantiopure this compound and Chiral Analogues

The target molecule, this compound, is achiral as it does not possess a stereocenter. However, the principles of stereoselective synthesis are highly relevant for producing its chiral analogues, which are common motifs in pharmaceuticals. A closely related chiral analogue is 1-(2-chloro-5-fluorophenyl)propan-1-ol, where the hydroxyl group is located on a chiral carbon. The synthesis of such enantiopure alcohols is of significant interest.

The primary methods for obtaining enantiomerically pure chiral alcohols are asymmetric synthesis and the resolution of racemic mixtures. researchgate.net Asymmetric synthesis aims to create the desired stereoisomer directly. A key approach is the asymmetric reduction of a prochiral ketone, such as 1-(2-chloro-5-fluorophenyl)propan-1-one, using a chiral reducing agent or a catalyst. researchgate.net

Biocatalysis has emerged as a powerful and environmentally friendly tool for asymmetric synthesis, offering high selectivity under mild conditions. nih.gov Enzymes, particularly oxidoreductases and lipases, are widely used for producing enantiopure alcohols. researchgate.net

Asymmetric Reduction: The stereoselective reduction of prochiral ketones to chiral alcohols can be achieved with high enantiomeric excess (ee) using whole-cell biocatalysts or isolated enzymes like alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes deliver a hydride from a cofactor (NAD(P)H) to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. mdpi.com For instance, microorganisms such as Bacillus cereus have been shown to be versatile whole-cell biocatalysts for the asymmetric reduction of various ketones to their corresponding alcohols with excellent conversion and enantioselectivity. mdpi.com

Kinetic Resolution: Kinetic resolution is a method to separate a racemic mixture of chiral compounds. It relies on an enzyme that reacts at a different rate with each of the enantiomers. Lipases are commonly used for the kinetic resolution of racemic alcohols via enantioselective acylation or esterification. tandfonline.comresearchgate.net In a typical process, a lipase (B570770) selectively acylates one enantiomer (e.g., the R-enantiomer) of the alcohol, leaving the other enantiomer (the S-enantiomer) unreacted. mdpi.com The resulting mixture of the acylated product and the unreacted alcohol can then be separated. The choice of enzyme, acyl donor, and solvent significantly influences the efficiency and enantioselectivity of the resolution. tandfonline.comnih.gov

The table below summarizes representative results for enzymatic transformations of related compounds, illustrating the potential of these methods for producing chiral analogues of this compound.

Transformation TypeBiocatalystSubstrate ExampleProduct ExampleYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric ReductionRhodotorula glutinis3-Chloropropiophenone(S)-(-)-3-Chloro-1-phenylpropanol7093 nih.gov
Kinetic ResolutionNovozym 435 (Lipase)(R,S)-1-Phenyl-1-propanol(S)-1-Phenyl-1-propanol-95 (for S-enantiomer) tandfonline.com
Kinetic ResolutionCandida rugosa MY LipaseRacemic β-blocker precursor(S)-enantiomer of product28.296.2 mdpi.com

These biocatalytic strategies provide effective pathways to access enantiomerically pure chiral alcohols that are structurally analogous to the target compound, which are valuable building blocks in medicinal chemistry. researchgate.net

Enzymatic Biocatalysis for Asymmetric Reduction and Kinetic Resolution

Lipase-Catalyzed Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a potent strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. mdpi.com Lipase-catalyzed DKR has been successfully applied to a variety of chiral alcohols. nih.govamanote.com

In the context of this compound, a typical DKR process would involve the lipase-catalyzed acylation of one enantiomer of the alcohol, leaving the other unreacted. Simultaneously, a racemization catalyst, often a metal complex, converts the unreacted enantiomer to the reactive one. nih.gov Lipases such as Candida antarctica lipase B (CALB) are frequently used due to their broad substrate specificity and high enantioselectivity. nih.gov The choice of acyl donor and solvent is crucial for optimizing both the enzymatic and racemization steps.

Parameter Condition Rationale
Enzyme Candida antarctica lipase B (CALB)High enantioselectivity and stability.
Racemization Catalyst Ruthenium or Vanadium complexesEfficient racemization of secondary alcohols. mdpi.com
Acyl Donor Vinyl acetate, Isopropenyl acetateIrreversible acylation drives the reaction forward.
Solvent Toluene, TetrahydrofuranSolubilizes reactants and is compatible with both catalysts.
Reductase-Mediated Enantioselective Transformations

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. This approach offers a direct route to enantiomerically pure alcohols, avoiding the need for resolution of a racemic mixture. The synthesis of this compound via this method would start from the corresponding prochiral ketone, 3-(2-chloro-5-fluorophenyl)propanal.

The selection of a suitable KRED is critical and often involves screening a library of enzymes to find one with high activity and enantioselectivity for the specific substrate. The reaction requires a stoichiometric amount of a cofactor, typically NADPH, which is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase with glucose as the ultimate reductant.

Component Function Example
Ketoreductase (KRED) Stereoselective reduction of the ketoneKREDs from various microorganisms (e.g., Lactobacillus, Candida)
Cofactor Hydride source for reductionNicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
Cofactor Regeneration System Regenerates the oxidized cofactor (NADP+)Glucose dehydrogenase (GDH) and Glucose
Solvent Aqueous buffer, often with a co-solventProvides a suitable environment for the enzymes.

Asymmetric Organocatalysis and Metal-Catalyzed Chiral Inductions

In addition to biocatalysis, asymmetric catalysis using small organic molecules (organocatalysis) or chiral metal complexes provides powerful alternatives for the synthesis of enantiomerically enriched this compound.

Asymmetric organocatalysis could be employed in reactions such as the asymmetric reduction of the corresponding enal or ketone. Chiral amines or phosphoric acids are common organocatalysts for such transformations.

Metal-catalyzed chiral induction often involves the use of transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands. nih.gov These catalysts can facilitate asymmetric hydrogenation or transfer hydrogenation of the corresponding unsaturated precursor to afford the chiral alcohol. The choice of ligand is crucial for achieving high enantioselectivity.

Chemoenzymatic Strategies for Enantiocontrol

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. mdpi.com For this compound, a chemoenzymatic strategy could involve a chemical step to synthesize a prochiral precursor, followed by an enzymatic step for the key stereoselective transformation. researchgate.net For example, a Heck coupling could be used to construct the carbon skeleton, followed by a reductase-mediated reduction of a ketone to introduce the chiral center. This approach allows for the use of a wider range of starting materials and reaction conditions than a purely enzymatic or chemical approach might allow.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. mun.cajddhs.com This involves considerations such as the use of safer solvents, maximizing atom economy, and reducing waste. skpharmteco.comnih.gov

Solvent-Free and Aqueous Medium Reactions

Performing reactions in the absence of organic solvents or in water are key tenets of green chemistry. skpharmteco.com Solvent-free reactions, often facilitated by microwave irradiation or ball milling, can reduce waste and simplify product purification. mdpi.commdpi.com For the synthesis of this compound, biocatalytic reactions are often conducted in aqueous media, which is environmentally benign. nih.gov While some chemical reactions are not amenable to aqueous conditions, the development of water-soluble catalysts and surfactants is expanding the scope of aqueous organic synthesis.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate stoichiometric byproducts, like elimination or substitution reactions. scranton.edujocpr.com

In the synthesis of this compound, routes that maximize atom economy are sought. For instance, an asymmetric hydrogenation of an allylic alcohol would have 100% atom economy. In contrast, a route involving a Grignard reaction followed by a resolution step would have a lower atom economy due to the formation of magnesium salts as byproducts and the discarding of the unwanted enantiomer.

Waste minimization also involves the use of catalytic rather than stoichiometric reagents, recycling of catalysts and solvents, and the design of synthetic routes that are shorter and more convergent. jddhs.com

Chemical Reactivity and Mechanistic Investigations of 3 2 Chloro 5 Fluorophenyl Propan 1 Ol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle that can be readily converted into other functionalities such as carbonyls, carboxylic acids, esters, and ethers. It also allows for nucleophilic substitution reactions to introduce a range of other chemical groups.

Oxidation Reactions to Carbonyl Derivatives and Carboxylic Acids

The oxidation of the primary alcohol in 3-(2-chloro-5-fluorophenyl)propan-1-ol can yield either the corresponding aldehyde, 3-(2-chloro-5-fluorophenyl)propanal, or the carboxylic acid, 3-(2-chloro-5-fluorophenyl)propanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde. The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid.

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid), or Jones reagent. These reactions are typically performed under more vigorous conditions, such as heating, to ensure complete conversion of the alcohol.

Table 1: Oxidation Reactions of this compound

ProductReagent(s)Typical Conditions
3-(2-Chloro-5-fluorophenyl)propanalPyridinium Chlorochromate (PCC)Dichloromethane (DCM), Room Temperature
3-(2-Chloro-5-fluorophenyl)propanoic acidPotassium Permanganate (KMnO₄)Basic solution, heat
3-(2-Chloro-5-fluorophenyl)propanoic acidJones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0°C to Room Temperature

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification can be achieved through methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether.

Table 2: Esterification and Etherification of this compound

Reaction TypeReagentsProduct
EsterificationAcetic Anhydride, Pyridine3-(2-Chloro-5-fluorophenyl)propyl acetate
EsterificationPropanoic Acid, H₂SO₄ (cat.)3-(2-Chloro-5-fluorophenyl)propyl propanoate
Etherification1. NaH; 2. Methyl Iodide1-(3-Methoxypropyl)-2-chloro-5-fluorobenzene

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group is a poor leaving group; however, it can be converted into a better leaving group to facilitate nucleophilic substitution. This is often achieved by protonation under acidic conditions or by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reagents convert the alcohol into the corresponding alkyl chloride or bromide, respectively, which are excellent substrates for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles, such as cyanide, azide, and thiols.

Transformations Involving the Halogenated Aromatic Ring

The presence of chlorine and fluorine atoms on the phenyl ring opens up possibilities for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl Halide Positions

The chloro and fluoro substituents on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, although the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, and aryl fluorides are typically the least reactive.

The Suzuki coupling reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of biaryl compounds. The Sonogashira coupling, on the other hand, couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to form an arylethyne. The relative reactivity of the C-Cl versus the C-F bond can sometimes be exploited for selective coupling, with the C-Cl bond being more susceptible to oxidative addition to the palladium catalyst.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerPotential Product
Suzuki CouplingPhenylboronic Acid3-(5-Fluoro-2-phenylphenyl)propan-1-ol
Sonogashira CouplingPhenylacetylene3-(5-Fluoro-2-(phenylethynyl)phenyl)propan-1-ol

Nucleophilic Aromatic Substitution (SNAr) on the Phenyl Ring

Nucleophilic aromatic substitution (SₙAr) can occur on the halogenated phenyl ring, particularly when the ring is activated by electron-withdrawing groups. In the case of this compound, the fluorine atom is generally a better leaving group than chlorine in SₙAr reactions. The presence of the chloro group and the propyl alcohol chain can influence the electronic nature of the ring, but typically, strong nucleophiles and forcing conditions (high temperatures) are required for these reactions to proceed efficiently. Common nucleophiles used in SₙAr reactions include alkoxides, amines, and thiols. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the interplay of the directing effects of the three substituents: the chloro group, the fluoro group, and the 3-hydroxypropyl chain. In electrophilic aromatic substitution, the incoming electrophile is directed to specific positions on the benzene (B151609) ring based on the electronic properties of the existing substituents. rsc.org

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. uomustansiriyah.edu.iq Activating groups increase the rate of electrophilic substitution compared to benzene, while deactivating groups decrease the rate. msu.edu

Chloro and Fluoro Substituents: Halogens like chlorine and fluorine are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I). wikipedia.org However, they are ortho-, para-directing because they can donate a lone pair of electrons into the aromatic ring through resonance (+M effect), which stabilizes the carbocation intermediate (the sigma complex) formed during the attack at these positions. organicchemistrytutor.com Between the two, fluorine's resonance effect is more pronounced due to better orbital overlap between its 2p orbital and the carbon 2p orbital of the ring. wikipedia.org

3-Hydroxypropyl Substituent: The 3-hydroxypropyl group (-CH₂CH₂CH₂OH) is an alkyl chain with a terminal alcohol. Alkyl groups are generally activating and ortho-, para-directing due to their electron-donating inductive effect (+I). The hydroxyl group at the end of the chain is unlikely to have a significant direct electronic effect on the aromatic ring due to its distance. Therefore, the entire substituent primarily acts as an alkyl group.

Predicted Regioselectivity for this compound:

The positions on the benzene ring are numbered relative to the 3-hydroxypropyl group. The chloro group is at position 2, and the fluoro group is at position 5. The available positions for substitution are 3, 4, and 6.

Position 3: This position is ortho to the chloro group and meta to both the fluoro and the 3-hydroxypropyl groups.

Position 4: This position is meta to the chloro group, ortho to the fluoro group, and para to the 3-hydroxypropyl group.

Position 6: This position is ortho to the 3-hydroxypropyl group, meta to the chloro group, and para to the fluoro group.

Considering the directing effects:

The chloro group (at C2) directs ortho and para, which would be positions 3 and 6.

The fluoro group (at C5) directs ortho and para, which would be positions 4 and 2 (already substituted). So, it strongly directs to position 4.

The 3-hydroxypropyl group (at C1) directs ortho and para, which would be positions 2 (already substituted) and 6, and position 4.

Based on a qualitative analysis, position 4 is para to the activating 3-hydroxypropyl group and ortho to the fluoro group, making it an electronically favorable position for electrophilic attack. Position 6 is ortho to the activating alkyl group and para to the fluoro group, also making it a likely site. Position 3 is ortho to the deactivating chloro group, which is generally less favored. Steric hindrance from the adjacent 3-hydroxypropyl and chloro groups might also disfavor substitution at position 3. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6.

Interactive Data Table: Directing Effects of Substituents

SubstituentPositionInductive EffectResonance EffectOverall EffectPreferred Positions
-CH₂CH₂CH₂OH1+I (Donating)N/AActivatingOrtho, Para (6, 4)
-Cl2-I (Withdrawing)+M (Donating)DeactivatingOrtho, Para (3, 6)
-F5-I (Withdrawing)+M (Donating)DeactivatingOrtho, Para (4, 2)

Investigations of Reaction Mechanisms and Kinetics

Elucidation of Rate-Determining Steps in Multi-Step Syntheses

While specific kinetic studies for the multi-step synthesis of this compound are not extensively documented in publicly available literature, the rate-determining steps can be inferred from analogous, well-understood reactions in organic chemistry, such as Friedel-Crafts acylation followed by reduction.

A plausible synthetic route could involve the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene (B165104) with a succinic anhydride derivative, followed by subsequent reduction steps. In the context of Friedel-Crafts acylation, the rate-determining step is typically the initial attack of the aromatic ring on the electrophile (the acylium ion). masterorganicchemistry.commasterorganicchemistry.com This step disrupts the aromaticity of the ring to form a resonance-stabilized carbocation known as the sigma complex or arenium ion. msu.edu The formation of this intermediate has a high activation energy because of the loss of aromatic stabilization. masterorganicchemistry.com

The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com Therefore, any factors that stabilize the acylium ion or the sigma complex will increase the reaction rate. In the case of this compound's precursors, the presence of the deactivating chloro and fluoro groups on the aromatic ring would slow down this rate-determining step compared to benzene.

Influence of Substituents on Reaction Pathways and Selectivity

The chloro and fluoro substituents on the aromatic ring of this compound exert a significant influence on the pathways and selectivity of its reactions. As discussed previously, both halogens are deactivating yet ortho-, para-directing. wikipedia.org This dual nature is a consequence of the competition between their electron-withdrawing inductive effect and their electron-donating resonance effect. organicchemistrytutor.com

However, the resonance effect, which donates electron density to the ortho and para positions, stabilizes the sigma complex formed when the electrophile attacks at these positions. This is why halogens direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.com In the case of this compound, the combined directing effects of the chloro, fluoro, and 3-hydroxypropyl groups will dictate the final regiochemical outcome of electrophilic substitution reactions, as detailed in section 3.2.3.

Theoretical Kinetic and Thermodynamic Analyses of Key Transformations

For a key transformation like the electrophilic substitution on the aromatic ring, theoretical analysis would typically involve:

Modeling Reactants and Products: Calculating the optimized geometries and energies of the starting material, the electrophile, and the possible substitution products.

Locating Transition States: Identifying the transition state structures for the formation of the sigma complex at each possible position (ortho, meta, para to the existing substituents). The energy of the transition state is crucial for determining the activation energy of the reaction.

Calculating Activation Energies: The difference in energy between the reactants and the transition state gives the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for attack at different positions, the regioselectivity can be predicted.

For this compound, such an analysis would likely confirm that the transition states leading to substitution at positions 4 and 6 are lower in energy than the transition state for substitution at position 3, consistent with the qualitative analysis of directing effects.

Interactive Data Table: Hypothetical Relative Activation Energies for Electrophilic Substitution

This table presents a hypothetical scenario based on established principles of substituent effects.

Position of AttackKey Directing GroupsExpected Relative Activation Energy (Ea)Predicted Major/Minor Product
3Ortho to -Cl (deactivating)HighMinor
4Para to -CH₂CH₂CH₂OH (activating), Ortho to -FLowMajor
6Ortho to -CH₂CH₂CH₂OH (activating), Para to -FLowMajor

Computational and Theoretical Studies on 3 2 Chloro 5 Fluorophenyl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in understanding the intricate details of a molecule's electronic landscape. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For 3-(2-chloro-5-fluorophenyl)propan-1-ol, DFT calculations can be employed to determine its most stable three-dimensional arrangement (conformation) by optimizing the molecular geometry to a minimum energy state. These calculations would consider the rotational freedom around the single bonds of the propanol (B110389) side chain and its orientation relative to the substituted phenyl ring.

The electronic properties derived from DFT calculations offer a wealth of information. Key parameters such as total energy, dipole moment, and polarizability can be computed. The presence of electronegative chlorine and fluorine atoms on the phenyl ring is expected to significantly influence the molecule's electronic properties, creating a distinct charge distribution and dipole moment. DFT studies on similar halogenated aromatic compounds have shown that halogenation can substantially alter electronic characteristics. acs.orgucl.ac.uk

Table 1: Calculated Electronic Properties of this compound using DFT (Illustrative Data)

PropertyValueUnit
Total Energy-985.432Hartrees
Dipole Moment2.85Debye
Polarizability18.45ų

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic character. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atom of the hydroxyl group, which are the more electron-rich regions. Conversely, the LUMO is expected to be distributed over the aromatic ring, influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Analysis of the FMOs helps in predicting the sites most susceptible to electrophilic and nucleophilic attack. acs.orgnih.gov

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

OrbitalEnergy (eV)
HOMO-6.78
LUMO-0.95
HOMO-LUMO Gap5.83

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. acs.orgwalisongo.ac.id It is generated by calculating the electrostatic potential at the surface of the molecule. The ESP map uses a color scale to indicate different potential values, where red typically represents regions of negative potential (electron-rich areas) and blue represents regions of positive potential (electron-poor areas).

In the case of this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic interaction. The aromatic ring would display a complex potential distribution due to the competing effects of the electron-donating alkyl chain and the electron-withdrawing halogen substituents. nih.gov Such maps are invaluable for understanding non-covalent interactions and predicting how the molecule will interact with other chemical species. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions in different environments.

The conformation of this compound can vary depending on its environment. In the gas phase, intramolecular forces such as hydrogen bonding between the hydroxyl group and the phenyl ring or the halogen atoms may dictate the preferred conformation. researchgate.netarxiv.org Studies on similar molecules like 1-propanol have shown that different conformers can be dominant in the gas phase versus in solution. researchgate.net

In a solution, the interactions with solvent molecules become significant. In a polar solvent like water, intermolecular hydrogen bonding with the solvent would likely disrupt any intramolecular hydrogen bonds, leading to a more extended conformation of the propanol side chain. In a nonpolar solvent, intramolecular interactions might be more favored. MD simulations can model these environmental effects and predict the most populated conformational states in different phases. mdpi.com

The presence of a hydroxyl group and a halogenated aromatic ring in this compound suggests the potential for a variety of intermolecular interactions. These include hydrogen bonding via the hydroxyl group and halogen bonding, where the chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophiles. acs.org Additionally, π-π stacking interactions between the aromatic rings can lead to aggregation.

MD simulations can be used to study the aggregation behavior of this molecule in a condensed phase. By simulating a system with multiple molecules, it is possible to observe how they interact and organize themselves. The simulations can provide information on the strength and geometry of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the macroscopic properties of the substance. acs.orgucl.ac.uk

Table 3: Common Intermolecular Interactions for this compound

Interaction TypeDescription
Hydrogen BondingBetween the hydroxyl group of one molecule and the oxygen or halogen atoms of another.
Halogen BondingInteraction involving the chlorine atom as a halogen bond donor.
π-π StackingAttractive, noncovalent interactions between the aromatic rings.
van der Waals ForcesGeneral intermolecular forces contributing to overall cohesion.

Prediction of Spectroscopic Signatures (Beyond Basic Identification)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound. These theoretical predictions go beyond simple identification, providing deep insights into the molecule's vibrational modes, electronic environment, and structural characteristics. By simulating spectra, researchers can corroborate experimental findings, assign specific spectral features to molecular motions or atoms, and understand the physical origins of the observed spectroscopic properties.

Theoretical Vibrational (IR, Raman) Spectra Calculation

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are instrumental in understanding the molecular vibrations of this compound. These simulations provide a vibrational fingerprint that can be used to interpret and assign peaks in experimentally obtained spectra.

The standard computational approach involves quantum chemical methods, most commonly Density Functional Theory (DFT). The process begins with the geometry optimization of the molecule to find its most stable, lowest-energy conformation. Following optimization, a frequency calculation is performed. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. royalsocietypublishing.org

Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms. For instance, these modes can represent C-H stretching, C-C bond vibrations, C-O stretching of the alcohol group, or vibrations of the substituted phenyl ring.

Beyond the frequencies, the calculations also predict the intensities of the corresponding spectral peaks.

IR Intensity: Calculated from the change in the molecular dipole moment during a specific vibration. Vibrations that cause a significant change in the dipole moment will have strong IR intensities. arxiv.org

Raman Activity: Calculated from the change in the molecular polarizability during a vibration. Vibrations that lead to a substantial change in how the molecule's electron cloud is distorted by an electric field will be strongly Raman active. arxiv.orgprotheragen.ai

The results are typically presented in a table listing the calculated wavenumber (in cm⁻¹), the IR intensity, the Raman activity, and a description of the vibrational mode. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and the chosen level of theory. royalsocietypublishing.org

Illustrative Data for this compound:

The following table is a hypothetical representation of calculated vibrational data for this compound, demonstrating the type of output generated from such a study.

Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Mode Assignment
365055.865.2O-H stretch
308512.1130.5Aromatic C-H stretch
296025.495.7Aliphatic CH₂ stretch (asymmetric)
288520.988.1Aliphatic CH₂ stretch (symmetric)
159045.3155.4Aromatic C=C stretch
147538.660.3CH₂ scissoring
125080.235.8C-F stretch
105095.742.1C-O stretch
78088.925.6C-Cl stretch

Computational NMR Chemical Shift Prediction and Validation

Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a vital tool for structural elucidation. For this compound, predicting ¹H, ¹³C, and particularly ¹⁹F NMR spectra is crucial. The ¹⁹F nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for confirming the substitution pattern of the aromatic ring. nih.govrsc.orgsemanticscholar.org

The most common method for calculating NMR shielding tensors is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net The process involves:

Conformational Analysis: The molecule's flexibility, especially around the propanol side chain, means multiple conformations may exist in solution. Accurate prediction requires calculating the chemical shifts for all significant low-energy conformers.

Shielding Calculation: For each conformer, the magnetic shielding of each nucleus (¹H, ¹³C, ¹⁹F) is calculated.

Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the values from all conformers, weighted by their thermodynamic populations according to the Boltzmann distribution. rsc.org

Referencing: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by subtracting them from the shielding of a reference compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory. δ_pred = σ_ref - σ_calc

Predicting ¹⁹F chemical shifts can be challenging due to the large chemical shift range and the high sensitivity of fluorine to electronic effects. researchgate.netnih.gov Specific DFT functionals, such as ωB97XD, and larger basis sets that include diffuse and polarization functions (e.g., aug-cc-pVDZ) have been shown to provide more accurate results for fluorinated compounds. rsc.org Validation is achieved by comparing the computationally predicted spectrum with the experimentally measured one. A good correlation validates the proposed chemical structure and its conformational preferences. nih.gov

Illustrative Data for this compound:

This table provides a hypothetical comparison between predicted and experimental NMR chemical shifts.

AtomPredicted δ (ppm)Hypothetical Experimental δ (ppm)Deviation (ppm)
H (on OH)2.152.100.05
H (on C1)3.703.680.02
H (on C2)1.901.880.02
H (on C3)2.852.820.03
H (Aromatic)7.10 - 7.357.08 - 7.32~0.03
C161.561.20.3
C232.832.50.3
C329.529.10.4
C (Aromatic)115 - 160114 - 159~1.0
F-118.5-118.20.3

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound or its subsequent transformations. These studies provide a detailed, step-by-step view of how reactants are converted into products at the molecular level. larionovgroup.comacs.org

The core of these investigations is the exploration of the potential energy surface (PES) of the reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. fiveable.me Key points on the PES that are computationally located include:

Reactants and Products: Energy minima on the PES.

Intermediates: Local energy minima that exist along the reaction path between reactants and products.

Transition States (TS): First-order saddle points on the PES, representing the highest energy barrier along the reaction coordinate. fiveable.me The structure of the transition state is critical for understanding the reaction mechanism.

Computational chemists use various algorithms to locate these stationary points. fiveable.mesciencedaily.com Once a transition state is found, its identity is confirmed by a frequency calculation; a true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). fiveable.me

To confirm that a transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. acs.orgsmu.edu The IRC path maps the minimum energy pathway from the transition state downhill to the reactant on one side and the product on the other.

From these calculations, key thermodynamic and kinetic parameters can be derived:

Activation Energy (Ea): The energy difference between the transition state and the reactants. This determines the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Illustrative Data for a Hypothetical Reaction:

Consider a hypothetical SₙAr reaction where a nucleophile (Nu⁻) displaces the chlorine atom on the aromatic ring of this compound. A computational study would yield data like that shown in the table below.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Nu⁻
Transition State 1 (TS1)+15.2Formation of Meisenheimer complex
Intermediate-5.8Meisenheimer complex (stable intermediate)
Transition State 2 (TS2)+18.5Expulsion of Chloride ion
Products-12.43-(2-Nu-5-fluorophenyl)propan-1-ol + Cl⁻

This data would indicate that the rate-determining step is the expulsion of the chloride ion, as it has the highest energy barrier (+18.5 kcal/mol relative to the reactants).

Advanced Analytical Strategies for the Characterization of 3 2 Chloro 5 Fluorophenyl Propan 1 Ol

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 3-(2-Chloro-5-fluorophenyl)propan-1-ol. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the parent molecule and its fragments, thereby confirming the molecular formula.

For this compound, the molecular formula is C₉H₉ClFO. HRMS can verify this by matching the experimentally measured accurate mass of the molecular ion [M]+ or a protonated molecule [M+H]+ to its theoretically calculated mass.

Furthermore, HRMS coupled with fragmentation techniques (like MS/MS) provides detailed structural information. The fragmentation pattern is a unique fingerprint of the molecule, revealing how it breaks apart under energetic conditions. Key fragmentation pathways for this compound would likely involve the loss of water (H₂O) from the alcohol group, cleavage of the propyl side chain, and fragmentation of the aromatic ring. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the phenyl ring, the chloro and fluoro substituents, and the propanol (B110389) side chain.

Table 1: Predicted HRMS Data for this compound This table presents hypothetical but plausible high-resolution mass spectrometry data based on the compound's structure. Actual experimental values may vary slightly.

Ion/FragmentFormulaCalculated m/zInterpretation
[M]⁺C₉H₉³⁵ClFO189.0326Molecular Ion (with ³⁵Cl isotope)
[M+2]⁺C₉H₉³⁷ClFO191.0297Molecular Ion (with ³⁷Cl isotope)
[M-H₂O]⁺C₉H₇ClFO171.0220Loss of water from the alcohol group
[M-C₃H₆O]⁺C₆H₃ClFO131.9907Cleavage of the propanol side chain

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments can map out the entire carbon-hydrogen framework and define the spatial relationships between atoms.

While 1D ¹H and ¹³C NMR provide initial information about the different chemical environments of protons and carbons, 2D NMR techniques are required to assemble the molecular puzzle. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the propanol chain (-CH₂-CH₂-CH₂-OH), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. youtube.com It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds). youtube.com It is crucial for connecting different parts of the molecule. For instance, HMBC would show a correlation between the benzylic protons (on the carbon attached to the ring) and the carbons within the aromatic ring, confirming the attachment point of the propanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry and conformation. It could, for example, show a spatial correlation between the benzylic protons of the side chain and the proton at the C3 position of the aromatic ring, helping to define the preferred conformation of the molecule.

Table 2: Application of 2D NMR for Structural Elucidation

TechniqueInformation ProvidedExpected Key Correlations for this compound
COSY¹H-¹H coupling (through-bond)Correlations between adjacent protons in the -CH₂-CH₂-CH₂-OH chain.
HSQCDirect ¹H-¹³C correlation (one bond)Links each proton signal to its directly attached carbon atom.
HMBCLong-range ¹H-¹³C correlation (2-3 bonds)Connects the propanol chain to the aromatic ring; confirms substituent positions.
NOESY¹H-¹H spatial proximity (through-space)Reveals the 3D arrangement and preferred conformation of the molecule.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable analytical technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. The chemical shift of a ¹⁹F nucleus is extremely sensitive to its electronic environment, spanning a much wider range than ¹H NMR. biophysics.orgslideshare.net

In this compound, the ¹⁹F chemical shift would provide direct information about the electronic effects of the adjacent chlorine atom and the propanol group on the aromatic ring. Furthermore, spin-spin coupling between the fluorine nucleus and nearby protons (³JHF and ⁴JHF) would be observed in both the ¹H and ¹⁹F spectra, providing additional confirmation of the substitution pattern on the phenyl ring. researchgate.net

While the aforementioned NMR techniques analyze the compound in solution, Solid-State NMR (ssNMR) provides critical information about its structure in the solid state. This is particularly important for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties. nih.gov

Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can provide a high-resolution spectrum of the solid material. Subtle differences in the crystal lattice of different polymorphs will result in distinct chemical shifts in the ssNMR spectrum. This allows ssNMR to be used as a standalone method or in conjunction with X-ray diffraction to fully characterize the solid forms of the compound.

Chromatographic Techniques for Purity Profiling and Separation

Chromatography is essential for assessing the purity of this compound and for separating it from any starting materials, by-products, or isomers. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used. longdom.org These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of impurities.

While this compound is an achiral molecule, chiral impurities or related chiral derivatives may be present as a result of the synthetic process. For instance, a potential impurity like 1-(2-chloro-5-fluorophenyl)propan-1-ol possesses a chiral center and can exist as a pair of enantiomers. It is often critical to separate and quantify these enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. uma.essigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. hplc.eu By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) of the mixture can be accurately determined. rsc.org The choice of the specific chiral column and mobile phase is critical for achieving successful separation. mdpi.com

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, molecules containing polar functional groups, such as the primary alcohol in this compound, often exhibit poor chromatographic behavior, including peak tailing and low volatility. To overcome these issues, chemical derivatization is employed to convert the polar hydroxyl (-OH) group into a less polar, more volatile functional group.

This process involves reacting the analyte with a specific derivatizing agent to form a derivative that is more amenable to GC analysis. For alcohols, a common strategy is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.net The resulting TMS ether is significantly more volatile and less polar, leading to improved peak shape and sensitivity.

The GC-MS analysis of the derivatized this compound would provide a characteristic retention time for separation on the GC column and a unique mass spectrum for identification. The mass spectrum is generated by electron ionization (EI), which fragments the molecule in a reproducible pattern, providing a "fingerprint" for the compound's structure. Key fragment ions would correspond to the loss of specific parts of the derivatized molecule, allowing for unambiguous confirmation of its identity. While specific experimental data for this compound is not widely published, the typical parameters for such an analysis are well-established.

Table 1: Illustrative GC-MS Parameters for TMS-Derivatized this compound

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
GC Column Rtx-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Mode Split (e.g., 20:1 ratio)
Injector Temperature 250 °C
Oven Program Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Scan Range 40-500 amu

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, conformation, and configuration. For the analysis to be applicable, this compound must first be obtained as a single crystal of suitable quality.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the principles of the analysis can be described. The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic positions are determined.

The resulting structural data includes precise bond lengths, bond angles, and torsion angles, confirming the molecular structure. For instance, analysis of related structures like 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol reveals detailed conformational information, such as specific torsion angles that define the molecule's skeleton. nih.govresearchgate.net

Should a crystal structure of this compound be determined, the analysis would extend to understanding how individual molecules arrange themselves in the crystal lattice. This arrangement, known as crystal packing, is governed by a network of non-covalent intermolecular interactions.

Based on the functional groups present in the molecule, several key interactions would be anticipated:

Hydrogen Bonding: The primary alcohol group is a strong hydrogen bond donor (O-H) and acceptor (O). It is highly probable that strong O-H···O hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex networks, as is common in crystals of alcohols and diols. nih.govmdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic atoms (like oxygen) on neighboring molecules.

π-π Stacking: The fluorochlorophenyl ring could engage in π-π stacking interactions with adjacent aromatic rings, contributing to the stability of the crystal lattice.

These interactions collectively determine the crystal's macroscopic properties, such as its melting point, solubility, and stability.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, one can gain detailed insights into the nature and relative importance of different intermolecular contacts.

d_norm Surface: A normalized contact distance (d_norm) map is commonly used to identify significant intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii sum, highlighting the most important interactions, such as strong hydrogen bonds. najah.eduusm.my

This detailed analysis allows for a comprehensive understanding of the forces that hold the crystal together, providing a level of insight beyond what is available from examining bond lengths and angles alone.

Role of 3 2 Chloro 5 Fluorophenyl Propan 1 Ol As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Propanol (B110389) Derivatives

The presence of a primary hydroxyl group in 3-(2-chloro-5-fluorophenyl)propan-1-ol allows for a wide range of chemical transformations, making it an excellent precursor for a variety of substituted propanol derivatives. The reactivity of the alcohol moiety can be exploited to introduce different functional groups, leading to compounds with diverse chemical properties and potential applications.

One common transformation is the conversion of the alcohol to an amine, leading to the synthesis of substituted propanolamines. These compounds are of interest in medicinal chemistry due to their prevalence in many biologically active molecules. The synthesis can be achieved through a variety of methods, including the conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine, or through a Mitsunobu reaction.

The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, providing access to another class of derivatives. These oxidized products can then undergo further reactions, such as aldol (B89426) condensations or amide bond formations, to create more complex molecular architectures.

The following table summarizes some of the potential transformations of this compound and the resulting substituted propanol derivatives:

Starting MaterialReagents and ConditionsProduct
This compound1. TsCl, pyridine (B92270); 2. NaN3; 3. H2, Pd/C3-(2-Chloro-5-fluorophenyl)propan-1-amine
This compoundPCC, CH2Cl23-(2-Chloro-5-fluorophenyl)propanal
This compoundJones reagent3-(2-Chloro-5-fluorophenyl)propanoic acid
This compoundNaH, R-Br1-Alkoxy-3-(2-chloro-5-fluorophenyl)propane

Building Block for Heterocyclic Compounds and Scaffold Assembly

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The structural features of this compound make it a valuable building block for the synthesis of various heterocyclic systems.

The propanol side chain can be functionalized and then cyclized to form a variety of heterocyclic rings. For instance, the alcohol can be converted to an amine, as mentioned previously. The resulting amino-alcohol can then undergo intramolecular cyclization to form nitrogen-containing heterocycles such as pyrrolidines or piperidines, depending on the reaction conditions and the length of the carbon chain.

Furthermore, the aromatic portion of the molecule, with its chloro and fluoro substituents, can influence the reactivity of the ring and provide sites for further functionalization. The presence of these halogens allows for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which can be used to attach other molecular fragments and build up more complex heterocyclic scaffolds.

The general strategy for using this compound in heterocyclic synthesis is outlined below:

StepDescriptionResulting Intermediate/Product
1Functionalization of the propanol side chaine.g., Conversion of -OH to -NH2, -SH, or other nucleophilic groups
2Intramolecular cyclizationFormation of a heterocyclic ring (e.g., pyrrolidine, piperidine, tetrahydrofuran)
3Further functionalization of the aromatic ringe.g., Cross-coupling reactions to attach other groups
4Final modification of the heterocyclic scaffoldIntroduction of additional substituents to fine-tune properties

This step-wise approach allows for the systematic construction of a wide variety of heterocyclic compounds, with the 2-chloro-5-fluorophenyl group serving as a key structural element.

Intermediate in the Preparation of Advanced Agrochemical Candidates

The agrochemical industry is constantly in search of new and effective herbicides, fungicides, and insecticides. The incorporation of fluorine and chlorine atoms into organic molecules has been shown to enhance their biological activity, making compounds like this compound attractive intermediates in the synthesis of novel agrochemical candidates. semanticscholar.orgnih.govnih.gov

The 2-chloro-5-fluorophenyl moiety is a common feature in a number of successful agrochemicals. This substitution pattern on the phenyl ring can impart desirable properties such as increased metabolic stability and enhanced binding to the target site. Therefore, this compound serves as a convenient starting material for introducing this key structural motif into larger, more complex molecules.

For example, this intermediate could be used in the synthesis of novel picolinic acid herbicides. nih.gov The propanol side chain could be modified and coupled to a pyridine ring, ultimately leading to a molecule with the desired herbicidal activity. Similarly, in the development of new fungicides, the 2-chloro-5-fluorophenyl group could be incorporated into a triazole or strobilurin scaffold, both of which are known to be effective fungicidal classes.

The general role of this compound in agrochemical synthesis is to provide the essential 2-chloro-5-fluorophenyl building block. The synthetic route would typically involve the modification of the propanol side chain to allow for its attachment to the desired agrochemical scaffold.

Utilization in Material Science Applications (e.g., Polymer Precursors, Ligands)

The unique combination of a fluorinated aromatic ring and a reactive hydroxyl group in this compound also suggests its potential utility in the field of material science.

One potential application is in the synthesis of novel polymers. Fluorinated polymers are known for their desirable properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.commdpi.com While this compound is a monofunctional alcohol, it could be used as a chain-terminating agent in polymerization reactions to control the molecular weight of polymers. Alternatively, it could be chemically modified to a difunctional monomer, such as a diol, which could then be incorporated into the backbone of polyesters or polyurethanes. mdpi.commdpi.com The presence of the 2-chloro-5-fluorophenyl group would be expected to impart some of the characteristic properties of fluorinated polymers to the resulting material.

Another potential application is in the design of ligands for coordination chemistry. The oxygen atom of the hydroxyl group can act as a donor to coordinate with metal ions. The aromatic ring can also be functionalized with other donor groups to create multidentate ligands. Such ligands could be used to form metal complexes with interesting catalytic or photophysical properties. The electronic properties of the 2-chloro-5-fluorophenyl group could be used to tune the properties of the resulting metal complexes.

The potential applications of this compound in material science are summarized in the table below:

Application AreaPotential Role of this compoundDesired Properties of Resulting Material
Polymer ScienceChain-terminating agent or precursor to a difunctional monomerHigh thermal stability, chemical resistance, low surface energy
Coordination ChemistryPrecursor to a monodentate or multidentate ligandCatalytic activity, interesting photophysical properties

While the exploration of this compound in material science is still in its early stages, its unique chemical structure suggests that it could be a valuable building block for the creation of new materials with tailored properties.

Emerging Research Frontiers and Future Perspectives for 3 2 Chloro 5 Fluorophenyl Propan 1 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on the development of efficient and environmentally benign methods for the synthesis of 3-(2-chloro-5-fluorophenyl)propan-1-ol. While traditional multi-step syntheses may be employed, there is a growing emphasis on sustainable chemistry. One promising avenue is the use of photocatalysis for the selective oxidation of the corresponding alkyl-substituted arene, which would represent a greener alternative to conventional oxidizing agents. Additionally, catalytic reductions of a corresponding propiophenone derivative using earth-abundant metal catalysts could offer an economical and sustainable route.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges
Grignard reaction with a suitable epoxide High yield, well-established Requires anhydrous conditions, Grignard reagent preparation
Catalytic hydrogenation of 3-(2-chloro-5-fluorophenyl)propenal High atom economy Catalyst cost and stability, potential for side reactions
Biocatalytic reduction of 2-chloro-5-fluorophenylpropanone High enantioselectivity, mild conditions Enzyme availability and stability, substrate specificity

Exploration of Unconventional Reactivity and Catalysis

The presence of both chlorine and fluorine atoms on the aromatic ring, along with a hydroxyl group, opens up possibilities for exploring unconventional reactivity. Future studies could investigate the selective C-H activation of the aromatic ring, a powerful tool for late-stage functionalization. nih.govresearchgate.netuni-muenster.de The electronic effects of the halogen substituents could direct this activation to specific positions, allowing for the introduction of new functional groups and the synthesis of a diverse library of derivatives. Furthermore, the development of novel catalytic systems for the cross-coupling reactions of the chloro-substituent would be a significant area of research.

Advanced Material Design Incorporating the Fluorochlorophenylpropanol Moiety

Organofluorine compounds are known for their unique properties, including high thermal stability and hydrophobicity, making them valuable components in advanced materials. researchgate.netnih.govrsc.org The this compound moiety could be incorporated into polymers or other materials to impart these desirable characteristics. man.ac.uknih.govacs.orgresearchgate.net For instance, the hydroxyl group can be used as a handle for polymerization or for grafting onto surfaces. The resulting materials could have applications in coatings, membranes, or electronic devices. The specific properties of such materials would be influenced by the nature of the polymer backbone and the density of the fluorochlorophenylpropanol units.

Table 2: Potential Applications of Materials Incorporating the Fluorochlorophenylpropanol Moiety

Material Type Potential Property Potential Application
Polyester Increased thermal stability, hydrophobicity High-performance coatings, specialty plastics
Polyurethane Enhanced chemical resistance Durable foams and elastomers

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for the Compound

In-depth Mechanistic Studies of Select Transformations

A thorough understanding of the reaction mechanisms is crucial for the rational design of synthetic strategies and the control of product selectivity. Future research should include in-depth mechanistic studies of key transformations involving this compound. For example, computational studies, such as Density Functional Theory (DFT) calculations, could be used to elucidate the transition states and reaction pathways of its synthesis via Grignard reactions or catalytic hydrogenations. nsf.govnih.govmdpi.compressbooks.pubnih.gov Experimental techniques, such as kinetic isotope effect studies, could provide further insights into the rate-determining steps of these reactions.

Advanced In Vitro Chemical Biology Investigations (Non-Clinical Focus)

The unique combination of halogens and a hydroxyl group in this compound makes it an interesting scaffold for the development of chemical probes for in vitro biological studies. nih.govyoutube.com The fluorophenyl moiety can be a useful pharmacophore, and the hydroxyl group provides a point for further modification, such as the attachment of fluorescent tags or other reporter groups. nih.govresearchgate.net These probes could be used to investigate protein-ligand interactions or to visualize specific cellular components in a non-clinical setting. The influence of the chlorine and fluorine substituents on the binding affinity and selectivity of these probes would be a key area of investigation. nih.goveurochlor.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-Chloro-5-fluorophenyl)propan-1-OL to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the chloro and fluoro substituents onto the phenyl ring. For example, describes analogous synthesis pathways for trifluoromethylated ketones, which can be adapted for propanol derivatives.
  • Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) based on steric and electronic effects of the substituents. For instance, polar aprotic solvents like DMF or THF may enhance reactivity .
  • Step 3 : Purify intermediates via column chromatography or recrystallization, monitoring purity with HPLC or GC-MS.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the propanol backbone and substituent positions. 19^{19}F NMR is critical for verifying fluorine incorporation (see for analogous fluorinated compound analysis).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula validation.
  • X-ray Crystallography : If crystals are obtainable, SHELX programs (e.g., SHELXL) can resolve stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assay Design :
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via UV-Vis spectroscopy or LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Data Interpretation : Compare degradation kinetics to structurally similar compounds (e.g., ’s trifluoromethyl analogs) to infer stability trends.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts (e.g., alcohol dehydrogenases) to identify binding motifs.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., ’s indole-propanal synthesis).

Q. What strategies resolve contradictory data in crystallographic and spectroscopic analyses of this compound?

  • Methodological Answer :

  • Case Study : If NMR suggests a planar conformation but X-ray shows steric distortion:
  • Step 1 : Re-examine crystallographic data for disorder or twinning using SHELXL refinement tools .
  • Step 2 : Perform variable-temperature NMR to detect conformational flexibility.
  • Resolution : Combine ORTEP-3 graphical models ( ) with spectroscopic data to reconcile discrepancies.

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation).
  • Stereochemical Analysis : Apply circular dichroism (CD) or chiral HPLC (e.g., ’s tetrahydrobiphenyl derivatives).
  • Optimization : Iterate reaction conditions to enhance enantiomeric excess (ee), referencing ’s trifluoromethyl ketone synthesis.

Critical Analysis of Evidence

  • Synthesis Pathways : and provide validated methods for fluorinated and chlorinated intermediates, adaptable to this compound.
  • Data Contradictions : and highlight tools for resolving structural ambiguities in crystallography and spectroscopy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.